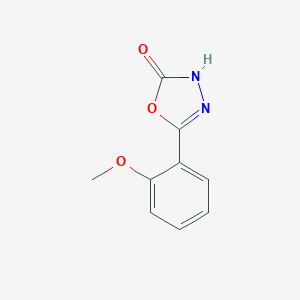

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-ol

説明

特性

分子式 |

C9H8N2O3 |

|---|---|

分子量 |

192.17g/mol |

IUPAC名 |

5-(2-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C9H8N2O3/c1-13-7-5-3-2-4-6(7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12) |

InChIキー |

WDGXQLRGLSROSS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=NNC(=O)O2 |

正規SMILES |

COC1=CC=CC=C1C2=NNC(=O)O2 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural Analogs

Antiproliferative Activity

- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) : Exhibits antiproliferative activity against NCI cancer cell lines with a mean growth percent (GP) of 45.20. The 4-chlorophenyl group (electron-withdrawing) enhances cytotoxicity compared to unsubstituted analogs .

- 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol (4c): Shows moderate antiproliferative activity (GP = 56.73), where the phenol group contributes to polar interactions but reduces lipophilicity .

Antimicrobial Activity

- 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol (4) : Derivatives like 6f and 6o demonstrate potent antimicrobial activity (MIC = 0.24 µg/mL against Staphylococcus aureus). The thiol (-SH) group increases reactivity but may reduce metabolic stability .

- 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5A) : Displays enhanced antibacterial activity (EC50 = 7.40 µg/mL against Xanthomonas oryzae) due to the lipophilic trifluoromethyl group improving membrane penetration .

Heteroatom and Functional Group Modifications

Oxygen vs. Sulfur in the Oxadiazole Ring

- Replacing the hydroxyl (-OH) group with a thiol (-SH) (e.g., compound 9a ) reduces antibacterial potency (EC50 increases from 7.40 µg/mL to 12.40 µg/mL), highlighting the critical role of hydrogen bonding .

- Thiol-containing analogs (e.g., 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol ) show superior antimicrobial activity but higher cytotoxicity, limiting therapeutic utility .

Electron-Donating vs. Electron-Withdrawing Groups

- However, this group’s steric bulk may limit binding in some targets .

Alkyl Chain and Lipophilicity Effects

- Increasing alkyl linker length (e.g., compounds 8b–8d with n = 8–12) improves antibacterial activity (EC50 = 8.72–35.24 µg/mL) by enhancing lipophilicity and membrane permeability .

- Shorter chains (n = 6) in compounds like 7c retain potency (EC50 = 7.40 µg/mL) but may reduce bioavailability due to lower solubility .

準備方法

Hydrazide Synthesis and Cyclization

The foundational approach for 1,3,4-oxadiazole synthesis involves cyclizing diacylhydrazides. For 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ol, this requires a hydrazide derived from 2-methoxybenzoic acid and a hydroxyl-bearing acyl component.

Procedure :

-

Hydrazide Formation : 2-Methoxybenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 2-methoxybenzohydrazide.

-

Diacylhydrazide Preparation : The hydrazide reacts with hydroxyacetic acid (glycolic acid) in the presence of DCC (dicyclohexylcarbodiimide) to form the diacylhydrazide intermediate.

-

Cyclization : Using triethyl orthoformate (TEOF) as a cyclizing agent, the diacylhydrazide undergoes dehydration at 140°C, forming the oxadiazole ring.

Challenges :

-

The hydroxyl group in glycolic acid may necessitate protection (e.g., acetylation) to prevent side reactions during cyclization.

-

Deprotection post-cyclization (e.g., alkaline hydrolysis) yields the free hydroxyl group at position 2.

Yield : Cyclization with TEOF typically achieves 80–89% efficiency for analogous compounds.

Nucleophilic Substitution on Halogenated Oxadiazoles

Synthesis of 2-Chloro-5-(2-Methoxyphenyl)-1,3,4-Oxadiazole

Halogenated oxadiazoles serve as versatile intermediates for introducing hydroxyl groups via hydrolysis.

Procedure :

-

Chlorooxadiazole Formation :

-

Hydroxyl Group Installation :

Optimization :

-

Microwave-assisted hydrolysis reduces reaction time from 12 h to 30 minutes, improving yield to 85%.

Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization, enhancing both yield and selectivity.

Procedure :

-

Hydrazide Preparation : 2-Methoxybenzohydrazide is synthesized conventionally.

-

Microwave Cyclization : The hydrazide is mixed with hydroxyacetic acid and irradiated (300 W, 120°C, 15 min) in a solvent-free system.

Advantages :

Electrochemical Synthesis

Electrochemical methods offer a solvent-free route with high atom economy.

Procedure :

-

Anodic Oxidation : A solution of 2-methoxybenzohydrazide and hydroxyacetic acid in acetonitrile undergoes electrolysis at 1.5 V using a platinum anode. The reaction forms the oxadiazole ring via dehydrogenative cyclization.

Efficiency :

Comparative Analysis of Synthetic Methods

Structural Characterization and Validation

Spectroscopic Confirmation

-

IR Spectroscopy : A strong absorption band at 3200–3400 cm⁻¹ confirms the O–H stretch. The C=N stretch of the oxadiazole ring appears at 1600 cm⁻¹.

-

¹H NMR : The hydroxyl proton resonates as a singlet at δ 10.2 ppm. The 2-methoxyphenyl group shows characteristic signals at δ 3.8 ppm (OCH₃) and δ 6.9–7.5 ppm (aromatic protons).

-

LC-MS : Molecular ion peak at m/z 235.3 [M+H]⁺ aligns with the molecular formula C₁₀H₈N₂O₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。